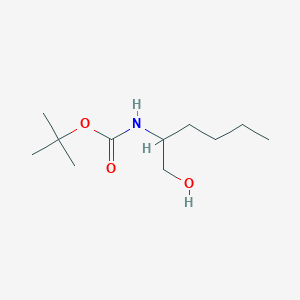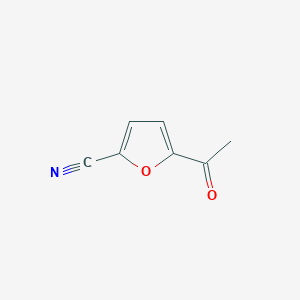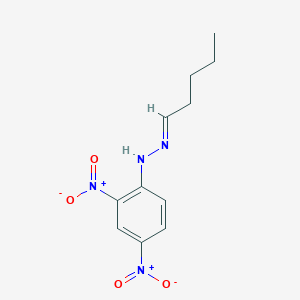
3-Aminopiperidin-2-one hydrochloride
Overview
Description
3-Aminopiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 138377-80-7 . It has a molecular weight of 150.61 . It is a delta-lactam that is 2-piperidone substituted at position 3 by an amino group .
Synthesis Analysis
(S)-3-Amino-2-piperidone hydrochloride can be used as a building block for the synthesis of 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione by reacting with 4-hydroxyphthalic anhydride . It is also used to prepare eukaryotic signaling peptide glorin and its synthetic analog glorinamide .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-2-piperidinone hydrochloride . The InChI code is 1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is slightly pale yellow to yellow crystal or powder .
Scientific Research Applications
Synthesis and Technology
- Jiang Jie-yin (2015) described the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate, involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride. This process achieved an overall yield of 43.1% (Jiang Jie-yin, 2015).
Biological Activity and Synthesis Approaches
- Anne Cochi, D. G. Pardo, and J. Cossy (2012) explored different approaches to synthesize 3-Aminopiperidines, noting their wide range of biological activities depending on nitrogen substituents. The most efficient method identified was a ring expansion of prolinols, yielding a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of 0:100 under certain conditions (Cochi, Pardo, & Cossy, 2012).
pH-Sensitive Conformational Switches
- Andrey V. Samoshin et al. (2013) studied derivatives of trans-3-hydroxy-4-aminopiperidine as potential pH-sensitive conformational switches, capable of performing two consecutive flips in varying solution acidity/basicity. This was demonstrated in trans-3-hydroxy-4-morpholinopiperidine through 1H NMR and computational studies (Samoshin et al., 2013).
Analytical Methodologies
- Shubo Dong et al. (2017) developed a non-derivatization method to determine 3-aminopiperidine using a mixed-mode column combined with a charged aerosol detector (CAD). This method offered high sensitivity and recovery for the analysis of 3-aminopiperidine in linagliptin samples (Dong, Yan, Yang, & Long, 2017).
Synthesis of Specific Derivatives
- Gerardo X. Ortiz et al. (2014) developed an efficient one-pot synthesis method for 3-azidopiperidines and 3-aminopiperidines. This method is particularly significant for pharmaceutical and biological research due to its versatility and modularity (Ortiz, Kang, & Wang, 2014).
Metabolism in Drug Design
- Hao Sun and D. Scott (2011) investigated the metabolism of 4-Aminopiperidines by cytochrome P450s. Their study combined theoretical and experimental approaches to understand the molecular interactions essential for the N-dealkylation of 4-aminopiperidines, which is crucial in drug design (Sun & Scott, 2011).
Pharmaceutical Intermediates
- Yujuan Sun et al. (2021) described a method for resolving (R)-3-aminopiperidine from its racemic form using optically active cyclic phosphoric acids. This method achieved high yield and enantiomeric excess, making it significant for the preparation of pharmaceutical intermediates like alogliptin, trelagliptin, and linagliptin (Sun et al., 2021).
Asymmetric Synthesis
- Titouan Royal et al. (2016) detailed a rhodium-catalyzed asymmetric hydrogenation method for N-(1-benzylpiperidin-3-yl)enamides, leading to enantioenriched 3-aminopiperidine derivatives. This method is notable for its atom economy and high yields in producing 3-aminopiperidine derivatives, important in natural products and pharmaceutical drugs (Royal et al., 2016).
Safety and Hazards
The safety information for 3-Aminopiperidin-2-one hydrochloride includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Biochemical Analysis
Biochemical Properties
3-Aminopiperidin-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be used as a building block for the synthesis of complex molecules such as 5-hydroxy-2-[(3S)-2-oxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione . The compound’s interactions with enzymes and proteins are crucial for its function in biochemical pathways. These interactions often involve hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to act as a biomarker for diagnosing the silent phase of Alzheimer’s disease . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it can inhibit or activate enzymes involved in metabolic processes, leading to changes in the levels of metabolites and overall cellular function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound can lead to acute toxicity and eye irritation . It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role as a human metabolite highlights its importance in metabolic reactions . Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-aminopiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYLURYAOXTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600004 | |
| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138377-80-7 | |
| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)












